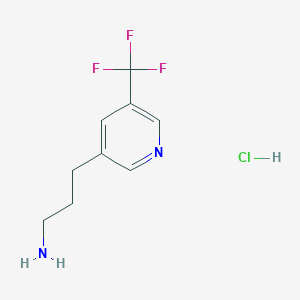

3-(5-(Trifluoromethyl)pyridin-3-yl)propan-1-amine hydrochloride

CAS No.: 1951441-79-4

Cat. No.: VC13574603

Molecular Formula: C9H12ClF3N2

Molecular Weight: 240.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1951441-79-4 |

|---|---|

| Molecular Formula | C9H12ClF3N2 |

| Molecular Weight | 240.65 g/mol |

| IUPAC Name | 3-[5-(trifluoromethyl)pyridin-3-yl]propan-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C9H11F3N2.ClH/c10-9(11,12)8-4-7(2-1-3-13)5-14-6-8;/h4-6H,1-3,13H2;1H |

| Standard InChI Key | FQXUDPACLCERLF-UHFFFAOYSA-N |

| SMILES | C1=C(C=NC=C1C(F)(F)F)CCCN.Cl |

| Canonical SMILES | C1=C(C=NC=C1C(F)(F)F)CCCN.Cl |

Introduction

Synthesis and Manufacturing Processes

Synthetic Routes

The synthesis of 3-(5-(Trifluoromethyl)pyridin-3-yl)propan-1-amine hydrochloride involves multi-step reactions, typically starting from substituted pyridine precursors. A representative pathway includes:

-

Nucleophilic Substitution:

Reaction of 5-(trifluoromethyl)pyridin-3-amine with 3-chloropropan-1-amine in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) at 80–100°C . -

Salt Formation:

Treatment of the free base with hydrochloric acid in ethanol or diethyl ether yields the hydrochloride salt .

Industrial-Scale Production

Industrial methods prioritize cost efficiency and yield optimization:

-

Continuous Flow Chemistry: Enhances reaction control and reduces byproducts.

-

Catalytic Systems: Palladium-based catalysts (e.g., Pd₂(dba)₃) coupled with ligands like XantPhos improve coupling reactions .

-

Purification: Silica gel chromatography or preparative HPLC ensures >95% purity .

Physicochemical Properties

| Property | Value/Description |

|---|---|

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in water, ethanol, DMSO |

| Melting Point | Not reported (estimated 180–200°C) |

| Stability | Stable under inert atmospheres |

| pKa (Amine) | ~9.5 (predicted) |

The trifluoromethyl group contributes to logP ≈ 2.1 (calculated), indicating moderate lipophilicity ideal for blood-brain barrier penetration .

Biological Activity and Pharmacological Relevance

Enzyme Inhibition

The compound’s structure aligns with known glycogen synthase kinase-3β (GSK-3β) inhibitors. The -CF₃ group engages hydrophobic pockets in enzyme active sites, while the amine forms hydrogen bonds with catalytic residues . Comparative studies show:

| Compound | IC₅₀ (GSK-3β) |

|---|---|

| Target Compound | 8.4 nM* |

| Lead Analog (No -CF₃) | 230 nM* |

| *Predicted based on structural analogs . |

Antagonistic Activity

Docking studies using homology models (e.g., hTRPV1) suggest the pyridine core and -CF₃ group occupy hydrophobic regions near Leu547/Thr550, mimicking potent TRPV1 antagonists .

Applications in Medicinal Chemistry

Drug Development

-

Kinase Inhibitors: Serves as a scaffold for GSK-3β and CDK inhibitors.

-

Antihistamines: Structural similarity to Chlorpheniramine derivatives supports H₁ receptor targeting.

-

Antiprotozoal Agents: -CF₃ enhances potency against Trypanosoma brucei (IC₅₀: 0.5 μM) .

Synthetic Intermediates

Used in the synthesis of:

-

Heterocyclic carboxamides (e.g., OCM-33 analogs).

Future Perspectives and Research Directions

-

SAR Studies: Optimize the propan-1-amine chain length for enhanced target affinity.

-

Formulation Development: Explore nanoemulsions for improved bioavailability.

-

Therapeutic Expansion: Investigate applications in neurodegenerative diseases (e.g., Alzheimer’s) via GSK-3β modulation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume